molecular formula C15H23BO3 B13276951 2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13276951
M. Wt: 262.15 g/mol
InChI Key: RKQJMCGTIOOUJD-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-Methoxyethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and substitution. These interactions are crucial for its role in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethyl)phenylboronic acid
  • Phenylboronic acid
  • Pinacolborane

Uniqueness

2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. Its specific structure allows for more efficient and selective reactions, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

2-[4-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-8-6-12(7-9-13)10-11-17-5/h6-9H,10-11H2,1-5H3

InChI Key

RKQJMCGTIOOUJD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCOC

Origin of Product

United States

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